deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2
Brand Name: Vulcanchem
CAS No.: 157702-46-0
VCID: VC21120836
InChI: InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73)/t43-,44-,45-,46-,47+,48-,49-,50-/m0/s1
SMILES: COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-]
Molecular Formula: C63H84N20O13
Molecular Weight: 1329.5 g/mol

deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2

CAS No.: 157702-46-0

Cat. No.: VC21120836

Molecular Formula: C63H84N20O13

Molecular Weight: 1329.5 g/mol

* For research use only. Not for human or veterinary use.

deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 - 157702-46-0

Specification

CAS No. 157702-46-0
Molecular Formula C63H84N20O13
Molecular Weight 1329.5 g/mol
IUPAC Name (2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Standard InChI InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73)/t43-,44-,45-,46-,47+,48-,49-,50-/m0/s1
Standard InChI Key MLJAEWOGJARIPY-NTXUYPKOSA-N
Isomeric SMILES COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-]
SMILES COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-]
Canonical SMILES COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-]

Introduction

Structural Characteristics

Chemical Composition and Physical Properties

Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 is identified by CAS number 157702-46-0 and possesses the molecular formula C63H84N20O13. The compound has a calculated molecular weight of 1329.5 g/mol, reflecting its complex peptide structure with multiple modified amino acid residues. The IUPAC name of this compound is exceptionally complex: (2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide. The compound features specific stereochemistry, with most amino acids in the L-configuration except for the D-tyrosine residue, contributing to its unique three-dimensional structure and pharmacological properties. As a synthetic peptide, it appears as a white to off-white powder with limited water solubility but improved solubility in polar organic solvents.

Peptide Sequence Analysis

The primary structure of deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 reveals a nonapeptide sequence with specific modifications that distinguish it from natural peptides. The sequence begins with a deaminated phenylalanine residue that features a 4-azido substitution on its aromatic ring. The second position contains D-tyrosine (the unnatural D-isomer) with a methyl group attached to its phenolic oxygen. The remaining sequence follows with conventional L-amino acids: phenylalanine, glutamine, asparagine, arginine, proline, another arginine, and tyrosine, with the C-terminus modified to an amide rather than a carboxylic acid. This specific combination of amino acids and their precise arrangement is crucial for the compound's biological activity and receptor selectivity. The incorporation of D-amino acids, specifically D-tyrosine, is a known strategy to enhance peptide stability against enzymatic degradation, potentially extending the compound's half-life in biological systems .

Key Structural Modifications

Synthesis and Purification Methodologies

Solid-Phase Peptide Synthesis Approach

The synthesis of deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support . This method is particularly advantageous for the creation of complex peptides containing modified amino acids, as it enables high-yield synthesis with minimal side reactions . The synthesis would likely start with a Rink amide resin to facilitate the C-terminal amidation, followed by stepwise coupling of Fmoc-protected amino acids in the reverse order of the desired sequence . Special considerations must be made for the incorporation of D-tyrosine(Me) and the azido-substituted phenylalanine, which require specific protection strategies and coupling conditions to ensure successful incorporation into the peptide chain. The deamination of the N-terminal phenylalanine would typically be performed as a post-synthetic modification, using sodium nitrite under slightly acidic conditions to convert the amino group to a hydroxyl group, which may then be removed through subsequent chemical transformations .

Incorporation of Modified Amino Acids

The incorporation of modified amino acids presents unique challenges during the synthesis of deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 . The 4-azido-phenylalanine is typically prepared through diazotization of 4-amino-phenylalanine followed by displacement with sodium azide, or through other synthetic routes that yield the properly protected building block for SPPS. D-Tyrosine(Me) requires careful protection strategies, as the methyl group on the phenolic oxygen must be maintained throughout the synthesis while other functional groups are protected and deprotected as needed . The coupling of these modified amino acids often requires extended reaction times or more potent coupling reagents to achieve complete incorporation into the growing peptide chain . Additionally, the presence of the azido group necessitates avoiding strong reducing conditions throughout the synthesis and purification processes, as these could reduce the azide to an amine, altering the intended structure and properties of the final compound. The successful incorporation of these modified amino acids is critical for the desired biological activity of the final peptide.

Purification and Quality Control

Purification of deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 typically involves a multi-step process to ensure high purity and structural integrity of the final product . After cleavage from the solid support and removal of protecting groups, the crude peptide is initially purified using reversed-phase high-performance liquid chromatography (RP-HPLC), utilizing a gradient of acetonitrile in water with trifluoroacetic acid as an ion-pairing agent . This primary purification step removes most synthesis by-products and truncated sequences . Quality control is performed through analytical HPLC to assess purity, often requiring >95% for research applications, and mass spectrometry to confirm the correct molecular weight and structure . The presence of the azido group can be verified through infrared spectroscopy, which shows a characteristic absorption band around 2100 cm^-1. Additional characterization may include amino acid analysis to confirm the correct amino acid composition and ratio, and nuclear magnetic resonance spectroscopy to verify the presence of key structural features such as the methyl group on tyrosine . These rigorous purification and quality control measures ensure the reliability of the compound for research purposes.

Pharmacological Properties and Receptor Interactions

Receptor Binding Profile

The structural features of deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 suggest potential interactions with specific receptor systems, particularly those related to vasopressin receptors. The compound exhibits significant biological activity due to its structural characteristics, potentially modulating receptor activity and influencing signaling pathways. While specific binding data for this exact compound is limited in the available literature, its structural similarity to vasopressin analogs suggests potential interactions with V1A, V1B, and/or V2 receptors . The presence of multiple arginine residues, which are positively charged at physiological pH, may contribute to electrostatic interactions with negatively charged receptor regions . The presence of D-Tyr(Me) in position 2 is particularly significant, as this modification is known to influence receptor selectivity and binding affinity in similar peptides . The azido group on the N-terminal phenylalanine potentially introduces additional binding interactions or could serve as a photoaffinity label for receptor studies when activated by UV light.

Structure-Activity Relationships

Structure-activity relationship studies with similar peptides have revealed important insights that may apply to deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 . The incorporation of D-amino acids, particularly in position 2 of the peptide sequence, has been shown to significantly influence receptor subtype selectivity and functional activity . In opioid peptide analogs, for example, a single topographical change in the χ space of a peptide hormone can lead to agonist activity at one receptor subtype and antagonist activity at another . The presence of the azido group on phenylalanine may influence the conformation of the aromatic side chain, potentially altering its interaction with hydrophobic binding pockets in the receptor. The methylation of tyrosine prevents hydrogen bonding at this position and increases hydrophobicity, which may enhance binding to specific receptor subtypes or alter the functional response . The deamination of the N-terminus removes a positive charge, potentially affecting the peptide's initial approach and binding to the receptor surface. These structural modifications collectively determine the compound's receptor selectivity profile and functional activity.

Pharmacokinetic Considerations

The multiple structural modifications in deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 are expected to significantly enhance its pharmacokinetic properties compared to natural peptides . The incorporation of D-tyrosine at position 2 enhances resistance against enzymatic degradation, potentially prolonging the compound's action in biological systems . This is consistent with findings for desmopressin, a clinically used vasopressin analog with a D-amino acid substitution, which shows improved stability in simulated intestinal fluid (SIF) compared to natural vasopressin . The deamination of the N-terminus and C-terminal amidation further protect against aminopeptidases and carboxypeptidases, respectively, which typically initiate peptide degradation in vivo . The methylation of tyrosine's hydroxyl group prevents potential metabolic conjugation reactions, such as sulfation or glucuronidation, which could facilitate clearance . Despite these enhancements, the compound would still face challenges typical of peptide therapeutics, including limited oral bioavailability due to poor absorption across the intestinal epithelium and potential proteolytic degradation in the gastrointestinal tract .

CompoundKey Structural FeaturesStability in SGF*Stability in SIF*Notable Properties
VasopressinCyclic nonapeptide with disulfide bridget₁/₂ = 13 ± 2 mint₁/₂ < 3 minNatural hormone with antidiuretic effects
DesmopressinD-Arg in position 8, deaminated N-terminust₁/₂ > 24 ht₁/₂ = 2.8 ± 0.2 hClinically used with oral activity
Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2Azido-Phe, D-Tyr(Me), deaminated N-terminusExpected t₁/₂ > 24 h**Expected t₁/₂ > 3 h**Research compound with potential receptor selectivity
OxytocinCyclic nonapeptide with disulfide bridgeVariable stabilityRapidly degradedNatural hormone with social and reproductive functions

*SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
**Estimated based on structural features and comparison with similar compounds

This compound incorporates multiple strategies to enhance stability and receptor interactions, including D-amino acid substitution (as in desmopressin) and terminal modifications . The unique addition of the azido group and methyl-tyrosine modifications differentiates it from clinical peptides and suggests specialized research applications. Unlike many natural peptides that are rapidly degraded in biological fluids, this compound's modifications are expected to confer significant resistance to enzymatic breakdown . The specific combination of these modifications may also produce unique conformational properties that influence receptor binding selectivity in ways distinct from other known peptide analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator